molecular formula C33H50O12 B10860967 SH72P2Dru7 CAS No. 2699021-76-4

SH72P2Dru7

Cat. No.: B10860967
CAS No.: 2699021-76-4
M. Wt: 638.7 g/mol
InChI Key: RZFRCPSGNXCKHX-BHFDYALXSA-N
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Description

VB-310 is a small molecule compound with the chemical formula C₃₃H₅₀O₁₂.

Preparation Methods

The synthetic routes and reaction conditions for VB-310 are not extensively documented in publicly available sources. typical preparation methods for similar small molecules involve multi-step organic synthesis, which may include reactions such as esterification, reduction, and protection-deprotection sequences. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

VB-310 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of VB-310 is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to proteins or other biomolecules, leading to changes in cellular function .

Comparison with Similar Compounds

VB-310 can be compared with other small molecules that have similar structures or functions. Some similar compounds include:

    Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for its psychoactive effects.

    Cannabidiol: A non-psychoactive component of cannabis with potential therapeutic effects.

Properties

CAS No.

2699021-76-4

Molecular Formula

C33H50O12

Molecular Weight

638.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H50O12/c1-5-6-7-8-17-12-20(24-18-11-16(2)9-10-19(18)33(3,4)45-21(24)13-17)42-32-30(40)28(38)26(36)23(44-32)15-41-31-29(39)27(37)25(35)22(14-34)43-31/h11-13,18-19,22-23,25-32,34-40H,5-10,14-15H2,1-4H3/t18-,19-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-/m1/s1

InChI Key

RZFRCPSGNXCKHX-BHFDYALXSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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